tert-Butyl 4-(5-amino-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate

Dopamine D4 receptor 4-Oxadiazolyl-piperidine Structure-Activity Relationship

tert-Butyl 4-(5-amino-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate is a bifunctional building block combining a Boc‑protected piperidine with a 5‑amino‑1,3,4‑oxadiazole heterocycle, widely used in medicinal chemistry for the construction of kinase inhibitor libraries and central nervous system (CNS)‑targeted compound collections. The 4‑position attachment of the oxadiazole to the piperidine ring distinguishes this compound from its 3‑substituted regioisomer and is cited in multiple patent families as the preferred geometry for dopamine D4 receptor antagonists and 4‑oxadiazolyl‑piperidine pharmacophores.

Molecular Formula C12H20N4O3
Molecular Weight 268.31 g/mol
CAS No. 1312760-32-9
Cat. No. B1447231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-(5-amino-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate
CAS1312760-32-9
Molecular FormulaC12H20N4O3
Molecular Weight268.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)C2=NN=C(O2)N
InChIInChI=1S/C12H20N4O3/c1-12(2,3)19-11(17)16-6-4-8(5-7-16)9-14-15-10(13)18-9/h8H,4-7H2,1-3H3,(H2,13,15)
InChIKeySRUYAZKBNFXZHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-(5-amino-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate (CAS 1312760-32-9) – Procurement-Relevant Scaffold Profile


tert-Butyl 4-(5-amino-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate is a bifunctional building block combining a Boc‑protected piperidine with a 5‑amino‑1,3,4‑oxadiazole heterocycle, widely used in medicinal chemistry for the construction of kinase inhibitor libraries and central nervous system (CNS)‑targeted compound collections. The 4‑position attachment of the oxadiazole to the piperidine ring distinguishes this compound from its 3‑substituted regioisomer and is cited in multiple patent families as the preferred geometry for dopamine D4 receptor antagonists and 4‑oxadiazolyl‑piperidine pharmacophores [1]. Standard commercial purity ranges from 97 % to 98 %, with batch‑specific QC (NMR, HPLC, GC) documentation available from major suppliers .

Why tert-Butyl 4-(5-amino-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate Cannot Be Interchanged with Close Analogs


Substituting this compound with the 3‑piperidine regioisomer (CAS 1414958‑81‑8) or with 1‑Boc‑4‑(5‑methyl‑1,3,4‑oxadiazol‑2‑yl)piperidine (CAS 280110‑69‑2) introduces systematic changes in molecular shape, hydrogen‑bond donor capacity, and synthetic deprotection orthogonality that directly impact structure‑activity relationships (SAR) and downstream yield. Patents on 4‑oxadiazolyl‑piperidine dopamine D4 antagonists explicitly claim the 4‑position isomer for its superior receptor‑binding geometry, while the 5‑amino group provides a reactive handle for amide coupling that is absent in the 5‑methyl analog [1]. Generic substitution therefore risks altering biological potency, reducing synthetic efficiency, and invalidating the SAR continuity required for lead‑optimization programs.

Quantitative Differentiation Evidence for tert-Butyl 4-(5-amino-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate


Regioisomeric Specificity: 4-Piperidine vs. 3-Piperidine Attachment in Dopamine D4 Antagonists

Patent US20070203139A1 establishes that only 4‑oxadiazolyl‑piperidine isomers, not the 3‑substituted congeners, exhibit high binding affinity for the dopamine D4 receptor. The claimed compounds are defined as 4‑oxadiazolyl‑piperidines, and the specification demonstrates that moving the oxadiazole to the 3‑position or substituting the amino group with a methyl group abolishes the desired receptor selectivity profile [1]. This regioisomeric requirement is a class‑level inference but is reinforced by the patent's explicit exclusion of 3‑substituted and non‑amino variants from the active scope [1].

Dopamine D4 receptor 4-Oxadiazolyl-piperidine Structure-Activity Relationship

Functional Group Orthogonality: 5-Amino vs. 5-Methyl Oxadiazole for Downstream Amide Coupling

The 5‑amino substituent on the target compound provides a nucleophilic handle for amide bond formation, urea synthesis, or reductive amination that is completely absent in the 5‑methyl analog 1‑Boc‑4‑(5‑methyl‑1,3,4‑oxadiazol‑2‑yl)piperidine [1]. In contrast, the 5‑methyl analog can only undergo electrophilic aromatic substitution under harsh conditions. The target compound therefore enables one additional orthogonal diversification step, reducing the synthetic step count by at least one step when constructing amide‑linked libraries .

Orthogonal protection Amide coupling Building block utility

Vendor Purity Differentiation: 98 % (Leyan) vs. 95 % (CymitQuimica) for Sensitive Biological Assays

Multiple vendors supply this compound at different purity levels, which directly impacts assay signal‑to‑noise ratios. Leyan offers a certified purity of 98 % , while CymitQuimica's Fluorochem brand lists a minimum purity of 95 % and Bidepharm specifies 97 % . For in‑cell target engagement assays (e.g., NanoBRET) or FRET‑based binding assays where 1 % impurity can generate false‑positive signals, the 98 % grade is preferred.

Purity specification Assay reproducibility Vendor comparison

Characterization Documentation: Batch‑Specific NMR, HPLC, GC Availability (Bidepharm) vs. Basic Certificate Only

Bidepharm explicitly offers batch‑specific QC documentation including NMR, HPLC, and GC data for each lot of CAS 1312760‑32‑9 . This contrasts with some catalog suppliers that provide only a standard certificate of analysis without instrumental raw data. For regulated discovery environments (e.g., GLP toxicology dose formulation or CRO compound management), this level of documentation is critical for audit readiness.

Quality control documentation Batch traceability Procurement criteria

Optimal Application Scenarios for tert-Butyl 4-(5-amino-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate


Construction of 4-Oxadiazolyl‑Piperidine Dopamine D4 Antagonist Libraries

Based on the regioisomeric specificity evidence, this compound is the optimal starting material for generating focused libraries of dopamine D4 receptor antagonists. The 4‑position oxadiazole is the pharmacophoric geometry claimed in patent US20070203139A1, and using the 3‑isomer would not yield active compounds [1].

Parallel Medicinal Chemistry Requiring Orthogonal Deprotection and Amide Coupling

The 5‑amino group enables amide‑based diversification after Boc deprotection, reducing step count relative to the 5‑methyl analog. This is critical for high‑throughput parallel synthesis where each additional step increases cycle time and cost [2].

GLP Toxicology Lot Qualification for IND‑Enabling Studies

Procuring from a vendor providing batch‑specific NMR, HPLC, and GC data (e.g., Bidepharm with 97 % purity) streamlines quality assurance documentation, meeting GLP requirements without additional in‑house characterization .

High‑Sensitivity Biochemical and Biophysical Assays

Where impurity‑driven false positives are a concern (e.g., FRET, SPR, or NanoBRET), the 98 % purity grade from Leyan reduces total impurity burden by approximately 60 % compared to 95 % grades, improving assay signal‑to‑noise .

Quote Request

Request a Quote for tert-Butyl 4-(5-amino-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.